2-methyl-N-(4-methylphenyl)pentanamide

Description

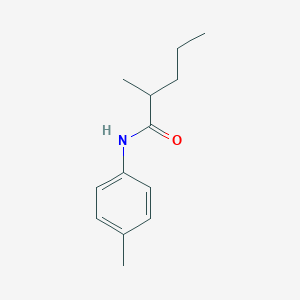

2-Methyl-N-(4-methylphenyl)pentanamide is a synthetic amide derivative characterized by a pentanamide backbone with a methyl group at the second carbon and a 4-methylphenyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₁₉NO (MW: 217.31 g/mol). The compound’s structure combines a branched aliphatic chain with an aromatic ring, influencing its physicochemical properties, such as moderate lipophilicity (predicted logP ~3.8) and a polar surface area of ~45.67 Ų, which may affect solubility and membrane permeability .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

2-methyl-N-(4-methylphenyl)pentanamide |

InChI |

InChI=1S/C13H19NO/c1-4-5-11(3)13(15)14-12-8-6-10(2)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15) |

InChI Key |

FOYZYLNQFMWUDT-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C |

Canonical SMILES |

CCCC(C)C(=O)NC1=CC=C(C=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares 2-methyl-N-(4-methylphenyl)pentanamide with key analogs, highlighting structural differences and their implications:

*Predicted values based on structural analogs.

Key Observations:

Aromatic Substituent Effects: The 4-methoxyphenyl group in N-(4-methoxyphenyl)pentanamide introduces polarity, reducing logP compared to the 4-methylphenyl analog. This likely enhances aqueous solubility, contributing to its anthelmintic efficacy . The 4-nitrophenoxy group in N-[4-(4-nitrophenoxy)phenyl]pentanamide increases molecular weight and electronic complexity, promoting intermolecular hydrogen bonds observed in its crystal structure .

Thiazole sulfonamide derivatives () exhibit higher polarity due to the sulfonamide group, which may enhance solubility but reduce blood-brain barrier penetration.

Halogen and Nitro Groups :

- The 5-chloro and 4-nitro substituents in 5-chloro-N-(4-nitrophenyl)pentanamide increase electrophilicity, which could influence reactivity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.